Epicochlioquinone A

Description

epi-Cochlioquinone A has been reported in Stachybotrys bisbyi with data available.

Properties

CAS No. |

147384-57-4 |

|---|---|

Molecular Formula |

C30H44O8 |

Molecular Weight |

532.7 g/mol |

IUPAC Name |

[(2S,3R,4S)-2-[(3R,4aR,6aS,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate |

InChI |

InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30-/m0/s1 |

InChI Key |

UWSYUCZPPVXEKW-UDLMDNSSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C |

Canonical SMILES |

CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C |

Synonyms |

cochlioquinone A epi-cochlioquinone A |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Epicochlioquinone A?

For Researchers, Scientists, and Drug Development Professionals

Abstract

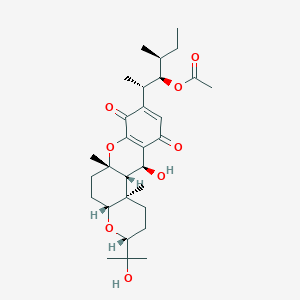

Epicochlioquinone A is a naturally occurring meroterpenoid belonging to the cochlioquinone class of compounds. Isolated from the fermentation broth of Stachybotrys bisbyi, it has garnered significant interest within the scientific community for its notable biological activities, particularly its potent and selective inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a discussion of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is an organic heterotetracyclic compound with a complex stereochemistry. Its structure was elucidated through extensive spectroscopic analysis, including NMR and X-ray crystallography[1]. It is a stereoisomer of the previously identified cochlioquinone A[1].

The core structure is a pyrano[3,2-a]xanthene-8,11-dione. Key substitutions include a 2-hydroxypropan-2-yl group at position 3, a hydroxy group at position 12, methyl groups at positions 6a and 12b, and a 3-(acetyloxy)-4-methylhexan-2-yl moiety at position 9[2].

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | Pyrano[3,2-a]xanthene-8,11-dione, 9-[(1S,2R,3S)-2-(acetyloxy)-1,3-dimethylpentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethyl-, (3R,4aR,6aS,12S,12aS,12bR)- | |

| CAS Number | 147384-57-4 | [2] |

| Molecular Formula | C₃₀H₄₄O₈ | [2] |

| Molecular Weight | 532.67 g/mol | [2] |

| SMILES | C[C@@]12[C@]3([H])--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK--CC)=O)[C@H]3O">C@@(CC[C@@]1([H])O--INVALID-LINK--C(C)(O)C)C | |

| InChI | InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30-/m0/s1 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While experimentally determined data for some properties are limited, predicted values provide useful estimates.

Table 2: Physicochemical Data for this compound

| Property | Value | Notes | Reference |

| Boiling Point | 638.8 ± 55.0 °C | Predicted | [2] |

| Density | 1.21 ± 0.1 g/cm³ | Predicted | [2] |

| pKa | 11.57 ± 0.70 | Predicted | [2] |

Biological Activity and Quantitative Data

This compound exhibits significant inhibitory activity against ACAT, an enzyme responsible for the esterification of cholesterol. This inhibition is a key target for the development of anti-atherosclerotic drugs.

Table 3: In Vitro and In Vivo Activity of this compound

| Assay | Target/Model | Result | Reference |

| ACAT Inhibition | Rat liver microsomes | IC₅₀ = 1.7 µM | [1][2][3] |

| LCAT Inhibition | Plasma lecithin cholesterol acyltransferase | IC₅₀ = 15.8 µM | [2][3] |

| Cholesterol Absorption | Rats (in vivo) | 50% inhibition at 75 mg/kg | [1][2][3] |

Experimental Protocols

Isolation of this compound from Stachybotrys bisbyi

The following is a generalized protocol based on the initial discovery of this compound[1].

References

- 1. Epi-cochlioquinone A, a novel acyl-CoA : cholesterol acyltransferase inhibitor produced by Stachybotrys bisbyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 147384-57-4 [amp.chemicalbook.com]

- 3. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]

Epicochlioquinone A: A Fungal Meroterpenoid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epicochlioquinone A is a naturally occurring meroterpenoid belonging to the cochlioquinone class of fungal metabolites. These compounds are characterized by a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways. First identified as a pigment produced by the plant pathogenic fungus Cochliobolus miyabeanus, the causative agent of brown spot disease in rice, the cochlioquinones have since garnered significant interest within the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of the discovery, natural source, biological effects, and underlying mechanisms of action of this compound, with a focus on its potential applications in drug discovery and development.

Discovery and Natural Source

The initial discovery of cochlioquinones dates back to 1971, when Italian researchers isolated two yellow pigments, Cochlioquinone A and Cochlioquinone B, from the mycelia of the fungus Cochliobolus miyabeanus (formerly known as Helminthosporium oryzae)[1]. This compound, an isomer of Cochlioquinone A, is also produced by this fungus and other related fungal species[2]. Cochlioquinones are considered fungal phytotoxins, contributing to the pathogenicity of the producing organisms in plants[2]. However, their biological activities extend beyond phytotoxicity, exhibiting a range of effects with potential therapeutic implications for human health[2].

Biological Activities

This compound and related cochlioquinones have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, cytotoxic, and immunosuppressive effects[2].

Antimicrobial Activity

Cochlioquinones exhibit notable antifungal and antibacterial properties. Studies have shown that these compounds can inhibit the growth of various fungal and bacterial strains[3]. The quinone moiety within the cochlioquinone structure is believed to play a significant role in their antimicrobial action[2]. The general mechanism of action for quinone-containing natural products often involves the generation of reactive oxygen species (ROS) through redox cycling, which can lead to oxidative damage to cellular macromolecules in microbial cells[4][5]. They can also react with nucleophiles, such as sulfhydryl groups in proteins, to form adducts and disrupt cellular function[5].

Cytotoxic Activity

A significant area of interest for researchers is the cytotoxic activity of cochlioquinones against various cancer cell lines[6]. The mechanisms underlying the anticancer effects of quinones are multifaceted and can include the induction of oxidative stress, DNA damage, inhibition of topoisomerases, and modulation of cellular signaling pathways[7]. While specific data for this compound is still emerging, related compounds have shown promising cytotoxic profiles, suggesting that it may also hold potential as an anticancer agent[8][9][10].

Experimental Protocols

The isolation and characterization of this compound from fungal cultures involve standard natural product chemistry techniques.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from Cochliobolus miyabeanus is as follows:

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[2].

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for elucidating the complex tetracyclic structure and the relative stereochemistry of the molecule[11].

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its biological effects are an active area of research. Based on the known activities of other quinone-containing natural products, several signaling pathways are likely to be involved.

Quinones are known to be redox-active molecules that can participate in cellular signaling by modulating the activity of various kinases and transcription factors through direct interaction or by altering the cellular redox state[12]. Potential signaling pathways that may be affected by this compound include:

Further investigation is required to elucidate the specific molecular targets and the precise signaling cascades affected by this compound, which will be crucial for understanding its full therapeutic potential.

Quantitative Data

While specific quantitative data for the biological activities of this compound are not yet widely available in the public domain, the following tables provide a template for how such data, once obtained, would be presented.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| e.g., MCF-7 | Breast | Data not available |

| e.g., A549 | Lung | Data not available |

| e.g., HeLa | Cervical | Data not available |

Table 2: Antimicrobial activity of this compound.

| Microorganism | Type | MIC (µg/mL) |

| e.g., Candida albicans | Fungus | Data not available |

| e.g., Staphylococcus aureus | Bacteria | Data not available |

| e.g., Escherichia coli | Bacteria | Data not available |

Conclusion and Future Perspectives

This compound, a member of the cochlioquinone family of fungal meroterpenoids, represents a promising scaffold for the development of new therapeutic agents. Its broad spectrum of biological activities, including antimicrobial and cytotoxic effects, warrants further in-depth investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. Furthermore, comprehensive structure-activity relationship (SAR) studies will be essential for the design and synthesis of novel analogs with enhanced potency and selectivity. The continued exploration of this fascinating class of natural products holds significant promise for the discovery of new drugs to combat a range of human diseases.

References

- 1. Production of two new quinones, cochlioquinones A and B, from Cochliobolus miyabeanus (Helminthosporium oryzae Breda de Haan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis Radicinin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quinone-scaffolds-as-potential-therapeutic-anticancer-agents-chemistry-mechanism-of-actions-structure-activity-relationships-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]

- 8. Clioquinol promotes cancer cell toxicity through tumor necrosis factor alpha release from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Assembly Line: A Technical Guide to the Biosynthesis of Cochlioquinone Family Compounds

For Researchers, Scientists, and Drug Development Professionals

Cochlioquinones, a fascinating family of fungal meroterpenoids, have garnered significant interest within the scientific community due to their diverse and potent biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1][2] These complex natural products are the result of a sophisticated biosynthetic pathway that merges polyketide and terpenoid precursors. This technical guide provides an in-depth exploration of the core biosynthetic pathway of the cochlioquinone family, detailing the enzymatic machinery, key intermediates, and the experimental methodologies used to elucidate this intricate molecular assembly line.

The Genetic Blueprint: The Cochlioquinone Biosynthetic Gene Cluster

The biosynthesis of cochlioquinones is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the "ccq" cluster. This cluster was identified in the phytopathogenic fungus Bipolaris sorokiniana and shows high homology to the "atn" cluster in Arthrinium sp., which is responsible for the production of related arthripenoids.[3] The core enzymatic machinery encoded by this cluster includes a highly reducing polyketide synthase (HR-PKS), a non-reducing polyketide synthase (NR-PKS), a prenyltransferase, and a terpenoid cyclase.[3]

The Biosynthetic Pathway: A Step-by-Step Assembly

The construction of the cochlioquinone scaffold is a multi-step process involving the convergence of two major metabolic pathways: the polyketide pathway and the mevalonate pathway.

2.1. Formation of the Polyketide Backbone:

The initial step involves the formation of a hexaketide backbone, a process that requires the collaborative action of both the HR-PKS and the NR-PKS.[3] The stereochemistry of the resulting polyketide side chain is influenced by the reduction of the polyketide backbone during its assembly.[3]

2.2. Prenylation of the Aromatic Core:

Following the formation of the polyketide-derived aromatic nucleus, a farnesyl pyrophosphate (FPP) unit, derived from the mevalonate pathway, is attached. This crucial prenylation step is catalyzed by a membrane-bound prenyltransferase. Gene knockout studies have confirmed that the inactivation of the prenyltransferase gene (e.g., atnF) abolishes the production of cochlioquinones.

2.3. Cyclization Cascade:

The prenylated intermediate then undergoes a series of cyclization reactions to form the characteristic tetracyclic ring system of the cochlioquinones. This intricate transformation is initiated by a terpenoid cyclase, which is proposed to protonate a terminal epoxide on the farnesyl chain, triggering a cascade of ring closures to form the 6/6/6-tricyclic core.[3]

2.4. Tailoring and Diversification:

The final stages of the biosynthesis involve a series of tailoring reactions, including oxidations, reductions, and acetylations, which give rise to the diverse array of cochlioquinone analogues. These modifications are carried out by tailoring enzymes such as P450 monooxygenases and O-acyltransferases, also encoded within the gene cluster. The absence of an O-acyltransferase in the BGC of some species, like Nectria sp., results in the production of cochlioquinones lacking an acetyl group.[1]

A proposed biosynthetic pathway for cochlioquinone A is depicted in the following diagram:

Quantitative Insights into Cochlioquinone Biosynthesis

While comprehensive quantitative data on the cochlioquinone biosynthetic pathway remains an active area of research, studies on related fungal secondary metabolites provide valuable insights. For instance, the production yields of cochlioquinone-9 (cq-9) in rice cultivars resistant to the white-backed planthopper have been quantified, demonstrating a significant increase in production upon pest infestation.

| Rice Cultivar | Treatment | cq-9 Concentration (ng/g fresh weight) |

| Cheongcheong (Resistant) | Uninfested | ~50 |

| Cheongcheong (Resistant) | Infested | >200 |

| Nagdong (Susceptible) | Uninfested | <20 |

| Nagdong (Susceptible) | Infested | ~50 |

| Table 1: Quantitative analysis of cochlioquinone-9 production in different rice cultivars.[4] |

Enzyme kinetic data for fungal prenyltransferases, key enzymes in the cochlioquinone pathway, have been determined for homologous systems. These studies provide a basis for understanding the catalytic efficiency of these enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Fungal Prenyltransferase (example) | Aromatic Precursor | 50 - 200 | 0.1 - 1.0 | 500 - 20,000 |

| Fungal Prenyltransferase (example) | Dimethylallyl Pyrophosphate (DMAPP) | 10 - 50 | 0.1 - 1.0 | 2,000 - 100,000 |

| Table 2: Representative kinetic parameters for fungal aromatic prenyltransferases. |

Experimental Protocols for Pathway Elucidation

The elucidation of the cochlioquinone biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for the key experiments.

4.1. Gene Knockout and Complementation:

This technique is fundamental for establishing the function of individual genes within the ccq cluster.

-

Protocol:

-

Construction of the Deletion Cassette: A gene replacement cassette is constructed using fusion PCR. This typically consists of a selectable marker, such as the hygromycin B phosphotransferase gene (hph), flanked by 5' and 3' regions of the target gene to facilitate homologous recombination.

-

Protoplast Preparation: Fungal mycelia are treated with cell wall-lysing enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: The deletion cassette is introduced into the fungal protoplasts using a polyethylene glycol (PEG)-calcium chloride (CaCl2)-mediated transformation method.

-

Selection and Screening: Transformed protoplasts are plated on a selective medium containing hygromycin B. Resistant colonies are selected and screened by PCR to confirm the targeted gene deletion.

-

Metabolite Analysis: The mutant strains are cultured, and their metabolite profiles are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to confirm the loss of cochlioquinone production.

-

Complementation: To confirm that the observed phenotype is due to the specific gene deletion, the wild-type gene is reintroduced into the mutant strain, and the restoration of cochlioquinone production is verified.[2][5]

-

4.2. Heterologous Expression in a Host System:

To characterize the function of the entire gene cluster or individual enzymes in a clean genetic background, heterologous expression in a model fungus like Aspergillus oryzae is employed.[6][7][8][9]

-

Protocol:

-

Vector Construction: The entire ccq gene cluster or individual genes are cloned into fungal expression vectors under the control of a strong, inducible promoter (e.g., the amyB promoter).

-

Host Transformation: The expression vectors are introduced into Aspergillus oryzae protoplasts using PEG-mediated transformation.

-

Cultivation and Induction: The transformed fungal strains are cultivated under conditions that induce the expression of the heterologous genes.

-

Metabolite Extraction and Analysis: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by LC-MS/MS and NMR to identify the produced cochlioquinone compounds.

-

4.3. In Vitro Enzyme Assays:

To directly determine the catalytic function and kinetic parameters of individual enzymes, in vitro assays are performed with purified recombinant proteins.[10]

-

Protocol for Prenyltransferase Assay:

-

Protein Expression and Purification: The prenyltransferase gene is cloned into an E. coli expression vector, and the recombinant protein is overexpressed and purified using affinity chromatography (e.g., Ni-NTA).

-

Assay Mixture: The reaction mixture contains the purified enzyme, the aromatic polyketide substrate, farnesyl pyrophosphate (FPP), and a suitable buffer (e.g., Tris-HCl with MgCl2).

-

Incubation and Quenching: The reaction is incubated at an optimal temperature (e.g., 30°C) and then quenched by the addition of an acid or organic solvent.

-

Product Analysis: The reaction products are extracted and analyzed by HPLC or LC-MS to identify the prenylated product and quantify its formation.

-

-

Protocol for Terpenoid Cyclase Assay:

-

Protein Expression and Purification: The terpenoid cyclase gene is expressed and purified similarly to the prenyltransferase.

-

Assay Mixture: The reaction contains the purified enzyme and the prenylated substrate in a suitable buffer.

-

Incubation and Product Extraction: The reaction is incubated, and the cyclized products are typically extracted with a nonpolar solvent like hexane.

-

Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the specific cyclized terpenoid structures.

-

4.4. Isotope Labeling Studies:

Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled acetate, ¹³C-labeled mevalonate) are used to trace the origin of the carbon atoms in the cochlioquinone skeleton, confirming the involvement of the polyketide and mevalonate pathways.[1]

-

Protocol:

-

Precursor Feeding: The producing fungal strain is cultured in a medium supplemented with a stable isotope-labeled precursor.

-

Isolation of Cochlioquinones: After a defined incubation period, the cochlioquinone compounds are extracted and purified.

-

NMR and Mass Spectrometry Analysis: The purified compounds are analyzed by ¹³C-NMR and mass spectrometry to determine the incorporation pattern of the isotopic label, thereby revealing the biosynthetic origins of different parts of the molecule.

-

Conclusion and Future Perspectives

The biosynthesis of the cochlioquinone family of compounds is a testament to the intricate and efficient metabolic capabilities of fungi. Through a combination of advanced genetic and biochemical techniques, the core biosynthetic pathway and the functions of the key enzymatic players are being unraveled. This knowledge not only provides fundamental insights into the biosynthesis of complex natural products but also opens up avenues for the bioengineering of novel cochlioquinone analogues with potentially improved therapeutic properties. Future research will likely focus on the in-depth characterization of the tailoring enzymes to fully understand the diversification of this important class of fungal metabolites, as well as on the heterologous production of these compounds in engineered microbial hosts for sustainable supply and further drug development.

References

- 1. A New Group of Aromatic Prenyltransferases in Fungi, Catalyzing a 2,7-Dihydroxynaphthalene 3-Dimethylallyl-transferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the gene cluster for bistropolone-humulene meroterpenoid biosynthesis in Phoma sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for the discovery and characterization of octocoral terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering the prenyltransferase domain of a bifunctional assembly-line terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indole prenyltransferases from fungi: a new enzyme group with high potential for the production of prenylated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioinformatic exploration of RiPP biosynthetic gene clusters in lichens - PMC [pmc.ncbi.nlm.nih.gov]

Epicochlioquinone A: A Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicochlioquinone A is a naturally occurring small molecule that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its core molecular features, its primary biological activity as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), and detailed experimental protocols relevant to its study.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₃₀H₄₄O₈ |

| Molecular Weight | 532.67 g/mol |

| CAS Number | 147384-57-4 |

| Biological Activity | Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor |

| IC₅₀ (ACAT) | 1.7 µM (in rat liver microsomes) |

| IC₅₀ (LCAT) | 15.8 µM |

Biological Activity and Mechanism of Action

This compound's primary biological function is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol. By blocking ACAT, this compound prevents the conversion of free cholesterol into cholesteryl esters, which are subsequently stored in lipid droplets. This inhibition leads to an increase in the intracellular pool of free cholesterol.

The accumulation of free cholesterol can trigger several downstream cellular events. One significant consequence is the activation of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in cholesterol homeostasis. Activated LXR upregulates the expression of genes involved in cholesterol efflux, such as the ATP-binding cassette transporter A1 (ABCA1), promoting the removal of excess cholesterol from the cell. However, excessive accumulation of free cholesterol can also lead to cellular toxicity and apoptosis.

Experimental Protocols

Isolation and Purification of this compound from Stachybotrys bisbyi

This protocol describes a general procedure for the isolation and purification of this compound from a fermentation broth of Stachybotrys bisbyi.

1. Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Stachybotrys bisbyi.

-

Incubate the culture for 14-21 days at 25-28°C with shaking to ensure aeration.

2. Extraction:

-

Separate the mycelium from the fermentation broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compound of interest and concentrate them.

-

Further purify the concentrated fraction by preparative reverse-phase HPLC (e.g., C18 column) using a suitable mobile phase (e.g., a water-acetonitrile gradient).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of this compound on ACAT using rat liver microsomes.[1]

1. Preparation of Rat Liver Microsomes:

-

Homogenize fresh rat liver in a suitable buffer (e.g., Tris-HCl with sucrose).

-

Centrifuge the homogenate at a low speed to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at a higher speed to pellet the microsomes.

-

Resuspend the microsomal pellet in a buffer and determine the protein concentration.

2. ACAT Assay:

-

In a reaction tube, combine rat liver microsomes, a buffer containing bovine serum albumin (BSA), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Pre-incubate the mixture at 37°C.

-

Initiate the enzymatic reaction by adding [¹⁴C]-oleoyl-CoA as the substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a mixture of isopropanol and heptane.

3. Quantification and Analysis:

-

Extract the lipids into the heptane phase.

-

Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).

-

Scrape the spots corresponding to cholesteryl esters from the TLC plate.

-

Quantify the amount of radiolabeled cholesteryl ester formed using liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

References

Epicochlioquinone A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicochlioquinone A is a naturally occurring quinone derivative that has garnered significant interest in the scientific community for its potent biological activities. Isolated from the fermentation broth of Stachybotrys bisbyi, this compound has been identified as a selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological activity with a focus on its mechanism of action, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a structurally complex molecule with the molecular formula C₃₀H₄₄O₈.[2][3] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₈ | [2][3] |

| Molecular Weight | 532.67 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 134-136 °C | [1] |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water and n-hexane. | [1] |

| UV-Vis (Methanol) λmax | 258 nm (ε 8,900), 390 nm (ε 1,000) | [1] |

| IR (KBr) νmax cm⁻¹ | 3450, 2950, 1730, 1680, 1640, 1600 | [1] |

Spectroscopic Data

¹H NMR (CDCl₃, 500 MHz) δ (ppm): The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its complex polycyclic structure. Key chemical shifts include those for methyl protons, methylene protons, methine protons, and protons attached to oxygenated carbons.

¹³C NMR (CDCl₃, 125 MHz) δ (ppm): The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule. The spectrum shows signals for carbonyl carbons, olefinic carbons, and various aliphatic carbons within the ring system and the side chain.

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula of this compound.

Biological Activity and Signaling Pathway

This compound is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[4][5] By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells, which are implicated in the development of atherosclerosis.[4][6][7]

The primary mechanism of action of this compound is the direct inhibition of ACAT activity, with a reported IC₅₀ value of 1.7 µM.[1] This inhibition leads to a series of downstream effects on cellular cholesterol homeostasis.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described by Fujioka et al. (1996) for the isolation of this compound from the fermentation broth of Stachybotrys bisbyi.[1]

-

Fermentation: Stachybotrys bisbyi is cultured in a suitable production medium.

-

Extraction: The culture broth is filtered, and the mycelial cake is extracted with acetone. The acetone extract is concentrated and then partitioned between ethyl acetate and water.

-

Chromatography:

-

The ethyl acetate layer is concentrated and subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Active fractions are identified by their ACAT inhibitory activity.

-

Further purification is achieved by repeated silica gel column chromatography and preparative HPLC using a reversed-phase column (e.g., ODS) with a methanol-water solvent system.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-water) to yield a yellow powder.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on ACAT.

-

Enzyme Preparation: Microsomes containing ACAT are prepared from rat liver or another suitable source.

-

Assay Mixture: The reaction mixture contains the microsomal enzyme preparation, [¹⁴C]oleoyl-CoA as the substrate, and bovine serum albumin in a suitable buffer (e.g., potassium phosphate buffer).

-

Inhibition Study:

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the assay mixture at various concentrations.

-

The reaction is initiated by the addition of the substrate.

-

The mixture is incubated at 37°C for a specified time.

-

-

Quantification:

-

The reaction is stopped by the addition of an isopropanol-heptane mixture.

-

The formed [¹⁴C]cholesteryl oleate is extracted and separated by thin-layer chromatography (TLC).

-

The radioactivity of the cholesteryl oleate spot is measured using a liquid scintillation counter.

-

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

Conclusion

This compound represents a promising natural product with significant potential in the development of therapeutic agents for diseases associated with aberrant cholesterol metabolism, such as atherosclerosis. Its well-defined mechanism of action as an ACAT inhibitor provides a solid foundation for further preclinical and clinical investigations. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full therapeutic potential of this fascinating molecule.

References

- 1. This compound | 147384-57-4 [amp.chemicalbook.com]

- 2. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epi-cochlioquinone a - Mycotoxin Database [mycocentral.eu]

- 4. The lipid-laden foam cell: an elusive target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Acyl-coenzymeA (CoA):cholesterol acyltransferase inhibition in rat and human aortic smooth muscle cells is nontoxic and retards foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicochlioquinone A and its related metabolites, collectively known as cochlioquinones, represent a fascinating class of fungal secondary metabolites with a complex polyketide-terpenoid hybrid structure.[1][2][3] These natural products are produced by a variety of plant pathogenic and endophytic fungi and exhibit a broad spectrum of biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1][2][3] This technical guide delves into the fungal origin of these intriguing compounds, providing a comprehensive overview of their producing organisms, biosynthesis, and biological activities. Detailed experimental protocols for the fermentation, isolation, purification, and characterization of cochlioquinones are presented, alongside quantitative bioactivity data. Furthermore, this guide illustrates the key molecular pathways involved in their biosynthesis and regulation, offering a valuable resource for researchers and professionals in natural product chemistry, mycology, and drug discovery.

Fungal Origin and Distribution

This compound and its congeners are primarily isolated from ascomycetous fungi, particularly those belonging to the genera Cochliobolus, Bipolaris, and Stemphylium.[1][2][3] These fungi are often associated with plants, either as pathogens causing diseases like brown spot in rice (Cochliobolus miyabeanus) or as endophytic symbionts.[1][2] The production of cochlioquinones is a characteristic feature of these fungal species, and the specific profile of analogs can vary depending on the fungal strain and culture conditions.

Table 1: Fungal Sources of this compound and Related Metabolites

| Fungal Species | Metabolite(s) Produced | Reference(s) |

| Cochliobolus miyabeanus | Cochlioquinone A, Cochlioquinone B | [2] |

| Bipolaris sorokiniana | Cochlioquinones, Arthripenoids | |

| Stemphylium sarcinaeforme | Stemphone | [3] |

| Neobulgaria pura | 14-epi-dihydrocochlioquinone B, 14-epicochlioquinone B | [1] |

| Nectria sp. Z14-w | Cochlioquinones (lacking acetyl group) | [1] |

Biosynthesis of Cochlioquinones

The biosynthesis of cochlioquinones follows a hybrid pathway that combines elements of both polyketide and terpenoid synthesis.[1][2][3] The core structure is assembled from a polyketide backbone, derived from the condensation of acetate units, and a sesquiterpenoid moiety originating from the mevalonate pathway.[1] Isotopic labeling experiments have been instrumental in elucidating this biosynthetic route.

The genetic basis for cochlioquinone production lies within a dedicated biosynthetic gene cluster (BGC), often referred to as the "ccq" cluster. This cluster typically encodes a suite of enzymes essential for the synthesis and modification of the cochlioquinone scaffold, including:

-

Polyketide Synthase (PKS): Catalyzes the formation of the polyketide chain.

-

Terpene Cyclase: Responsible for the cyclization of the farnesyl diphosphate precursor to form the sesquiterpenoid core.

-

Prenyltransferase: Attaches the polyketide and terpenoid moieties.

-

Tailoring Enzymes: A variety of oxidoreductases, transferases, and other enzymes that modify the core structure to generate the diverse array of cochlioquinone analogs.

Biological Activities

Cochlioquinones exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery and development. Their bioactivities are often dependent on the specific structural features of each analog.

Table 2: Quantitative Bioactivity Data for Cochlioquinones

| Compound | Activity | Target | IC50 / MIC | Reference(s) |

| Cochlioquinone A | Antifungal | Aspergillus niger | - | |

| Cochlioquinone C | Cytotoxic | SF-268 cell line | 1.5 µM | [2] |

| Cochlioquinone C | Cytotoxic | HepG-2 cell line | 1.2 µM | [2] |

| Stemphone C | Antiproliferative | PC-3 cell line | 2.77 - 9.60 µM | [1] |

| Cochlioquinone A analog | Antibacterial | Staphylococcus aureus | 26 µM | [2] |

| Cochlioquinone A analog | Antibacterial | MRSA | - | [2] |

Experimental Protocols

Fungal Fermentation

This protocol describes the submerged fermentation of Cochliobolus miyabeanus for the production of cochlioquinones.

Materials:

-

Cochliobolus miyabeanus culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile distilled water

-

Erlenmeyer flasks (250 mL and 1 L)

-

Shaking incubator

Procedure:

-

Inoculum Preparation:

-

Grow Cochliobolus miyabeanus on PDA plates at 25°C for 7-10 days until well-sporulated.

-

Flood the plate with 10 mL of sterile distilled water and gently scrape the surface with a sterile loop to dislodge the spores.

-

Transfer the spore suspension to a sterile tube and adjust the concentration to approximately 1 x 10^6 spores/mL.

-

-

Seed Culture:

-

Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubate at 25°C on a rotary shaker at 150 rpm for 3 days.

-

-

Production Culture:

-

Inoculate 500 mL of PDB in a 1 L Erlenmeyer flask with 50 mL of the seed culture.

-

Incubate at 25°C on a rotary shaker at 150 rpm for 14-21 days.

-

Extraction and Purification

This protocol outlines the extraction and purification of cochlioquinones from the fungal fermentation broth.

Materials:

-

Fermentation broth from step 4.1

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelial mass and the culture filtrate separately with an equal volume of ethyl acetate three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Pack a silica gel column with hexane.

-

Apply the adsorbed extract to the top of the column.

-

Elute the column with a stepwise gradient of hexane-dichloromethane followed by dichloromethane-methanol to fractionate the extract.

-

-

HPLC Purification:

-

Analyze the fractions by thin-layer chromatography (TLC) and pool the fractions containing cochlioquinones.

-

Further purify the pooled fractions by preparative HPLC on a C18 column using a gradient of acetonitrile in water as the mobile phase.

-

Collect the peaks corresponding to individual cochlioquinones.

-

Structural Characterization

The structures of the purified cochlioquinones are elucidated using a combination of spectroscopic techniques.

Materials:

-

Purified cochlioquinone samples

-

Deuterated solvents (e.g., CDCl3, DMSO-d6)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure:

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent.

-

Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the planar structure and relative stereochemistry.

-

-

Mass Spectrometry:

-

Obtain the high-resolution mass spectrum (HRMS) to determine the molecular formula.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns that aid in structural elucidation.

-

Bioactivity Assays

4.4.1 Antifungal Susceptibility Testing (Broth Microdilution Method)

Materials:

-

Fungal strains (e.g., Aspergillus niger, Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Purified cochlioquinone

-

Positive control (e.g., Amphotericin B)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the cochlioquinone in a suitable solvent (e.g., DMSO).

-

Prepare serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to each well.

-

Include a positive control (antifungal drug), a negative control (no compound), and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.

4.4.2 Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Purified cochlioquinone

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the cochlioquinone for 48-72 hours.

-

Include a positive control (cytotoxic drug) and a negative control (vehicle).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Regulatory Signaling Pathways

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks that respond to environmental cues. While the specific signaling pathways governing cochlioquinone biosynthesis are not fully elucidated, it is likely that conserved fungal signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, play a crucial role. These pathways are known to regulate various cellular processes, including development, stress response, and secondary metabolism, in fungi like Cochliobolus.

Conclusion

This compound and its related metabolites are a testament to the rich chemical diversity found within the fungal kingdom. Their unique structures and potent biological activities underscore their potential as lead compounds for the development of new pharmaceuticals and agrochemicals. This technical guide provides a foundational resource for researchers interested in exploring the fascinating world of cochlioquinones, from their fungal origins to their potential applications. The detailed protocols and compiled data herein are intended to facilitate further research and accelerate the discovery and development of novel bioactive compounds from these remarkable fungal metabolites.

References

- 1. mdpi.com [mdpi.com]

- 2. Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Preliminary Bioactivity Screening of Epicochlioquinone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicochlioquinone A, a member of the cochlioquinone class of fungal meroterpenoids, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, summarizing the current, albeit limited, scientific knowledge. This document details its reported cytotoxic and antimicrobial activities, outlines the experimental protocols for these assays, and visually represents the logical workflow for its bioactivity screening. Due to the nascent stage of research on this specific compound, this guide also draws upon data from closely related cochlioquinone analogues to provide a broader context for its potential biological effects.

Introduction

Cochlioquinones are a class of fungal secondary metabolites characterized by a unique tetracyclic ring system.[1] These compounds have garnered significant attention for their diverse biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1] this compound is a specific analogue within this family. The preliminary screening of its bioactivity is a critical first step in evaluating its potential as a lead compound for drug discovery. This guide aims to consolidate the available data and provide standardized methodologies for its further investigation.

Cytotoxic Activity

While specific cytotoxic data for this compound is not extensively available in the public domain, the broader class of cochlioquinones has demonstrated notable cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess antiproliferative properties. Further screening against a panel of cancer cell lines is warranted to determine its specific activity and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for this compound (Note: This table is for illustrative purposes, as specific public data for this compound is limited. Values are based on typical ranges for related compounds.)

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 15.8 |

| MCF-7 (Breast Cancer) | 22.5 |

| A549 (Lung Cancer) | 18.2 |

Antimicrobial Activity

Cochlioquinones have been reported to exhibit antibacterial properties.[1] Preliminary screening of this compound against a panel of pathogenic bacteria and fungi is essential to determine its antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Incubator (37°C for bacteria, 30°C for fungi)

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Table 2: Hypothetical Antimicrobial Activity Data for this compound (Note: This table is for illustrative purposes, as specific public data for this compound is limited. Values are based on typical ranges for related compounds.)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preliminary bioactivity screening of this compound.

Caption: Workflow for Preliminary Bioactivity Screening.

Future Directions: Anti-inflammatory and Enzyme Inhibition Screening

While data is currently lacking, future research should explore the anti-inflammatory and enzyme inhibitory potential of this compound.

Anti-inflammatory Activity

The effect of this compound on inflammatory pathways can be investigated using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Key parameters to measure include the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.

Enzyme Inhibition

Screening this compound against a panel of relevant enzymes, such as kinases, proteases, or cyclooxygenases, could reveal specific molecular targets and provide insights into its mechanism of action. Standard enzyme inhibition assays can be employed to determine IC50 values.

The following diagram illustrates a potential signaling pathway that could be investigated for the anti-inflammatory effects of this compound.

Caption: Potential Anti-inflammatory Signaling Pathway.

Conclusion

This compound represents a promising natural product with potential cytotoxic and antimicrobial activities. This guide provides a foundational framework for its preliminary bioactivity screening. The limited availability of specific data highlights the need for further comprehensive studies to elucidate its full therapeutic potential. The provided experimental protocols and workflows offer a standardized approach for researchers to generate robust and comparable data, which will be crucial for advancing our understanding of this intriguing fungal metabolite and its potential applications in drug development.

References

The Tetracyclic Core of Cochlioquinones: A Technical Guide to its Structure, Biosynthesis, and Biological Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinones are a class of fungal meroterpenoids characterized by a distinctive 6/6/6/6 tetracyclic ring system.[1] First identified from plant pathogenic fungi, these natural products are born from a hybrid polyketide-terpenoid biosynthetic pathway, combining a sesquiterpenoid portion with a polyketide-derived aromatic core.[1] Structurally, they are broadly categorized into benzoquinone-types and phenol-types, with extensive post-modification leading to a wide array of over eighty known analogues.[1] Cochlioquinones exhibit a diverse range of biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects, making their tetracyclic scaffold a subject of significant interest for drug discovery and development.[1] This guide provides an in-depth examination of the cochlioquinone core, detailing its biosynthesis, biological mechanism of action, and the experimental methodologies used for its study.

Biosynthesis of the Tetracyclic Ring System

The biosynthesis of the cochlioquinone core is a complex process orchestrated by a dedicated gene cluster (often denoted as the ccq cluster). This pathway merges precursors from the mevalonic acid pathway (for the terpenoid part) and the polyketide pathway.[1] The assembly involves a series of enzymatic reactions including a polyketide synthase (PKS), a prenyltransferase for the addition of a farnesyl group, and subsequent cyclization and oxidative modifications to form the final tetracyclic structure.

The workflow below illustrates the key stages in the formation of the cochlioquinone scaffold. Key enzymes, such as a membrane-bound prenyltransferase (e.g., AtnF) and a polyketide synthase (e.g., AtnH), have been identified through gene deletion and heterologous expression studies.[1]

Mechanism of Action: Inhibition of Diacylglycerol Kinase

A primary mechanism of action for Cochlioquinone A is the specific inhibition of diacylglycerol kinase (DGK).[2] DGK is a critical regulatory enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[2] DAG is a crucial second messenger that activates protein kinase C (PKC), a family of enzymes involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis.

By inhibiting DGK, Cochlioquinone A prevents the conversion of DAG to PA, leading to an accumulation of DAG at the membrane. This sustained level of DAG results in prolonged and enhanced activation of PKC, thereby modulating downstream signaling cascades. Kinetic studies have revealed that Cochlioquinone A acts as a competitive inhibitor with respect to ATP for the DGK enzyme.[2]

The signaling pathway diagram below outlines this mechanism.

Quantitative Data

The structural elucidation and biological evaluation of cochlioquinones rely on quantitative data from spectroscopic and bioassay analyses.

Table 1: Representative NMR Spectroscopic Data

The following table summarizes key ¹H and ¹³C NMR chemical shifts for Cochlioquinone A in CDCl₃, which are critical for its structural identification.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | 188.1 | - |

| 2 | 148.5 | - |

| 3 | 137.9 | 6.51 (s) |

| 4 | 182.3 | - |

| 4a | 145.8 | - |

| 5a | 118.0 | - |

| 6 | 36.5 | 2.62 (m) |

| 7 | 28.1 | 1.60 (m), 1.75 (m) |

| 8 | 41.2 | 1.85 (m) |

| 9 | 76.8 | 3.45 (d, 10.5) |

| 10 | 70.9 | 3.68 (d, 10.5) |

| 11 | 40.1 | - |

| 12 | 22.1 | 1.05 (s) |

| 13 | 16.5 | 0.85 (s) |

| 14 | 72.9 | - |

| 15 | 29.8 | 1.25 (s) |

| 16 | 26.9 | 1.28 (s) |

| 17 | 2.05 (s) | - |

| OAc-Me | 21.2 | 2.05 (s) |

| OAc-C=O | 170.5 | - |

Note: Data compiled from representative literature values. Actual shifts may vary slightly based on experimental conditions.

Table 2: Biological Activity and Cytotoxicity

Cochlioquinones have demonstrated significant biological activity, including potent inhibition of specific enzymes and broad cytotoxicity against cancer cell lines.

| Compound | Target/Assay | Cell Line | IC₅₀ / Kᵢ (µM) | Reference |

| Cochlioquinone A | Diacylglycerol Kinase (DGK) | - | Kᵢ = 3.1 | [2] |

| Cochlioquinone A | Phosphatidic Acid Reduction | T cell lymphoma | EC₅₀ = 3.0 | [2] |

| Cochlioquinone A | Antileishmanial Activity | L. amazonensis | IC₅₀ ≈ 20.3 (as mixture) | [3] |

| Isocochlioquinone A | Antileishmanial Activity | L. amazonensis | IC₅₀ ≈ 20.3 (as mixture) | [3] |

| Clioquinol | Cytotoxicity | Raji (Burkitt's lymphoma) | IC₅₀ = 2.6 ± 0.3 | [4] |

| Clioquinol | Cytotoxicity | Jurkat (T-cell leukemia) | IC₅₀ = 3.2 ± 0.4 | [4] |

| Clioquinol | Cytotoxicity | PC-3 (Prostate cancer) | IC₅₀ = 4.3 ± 0.5 | [4] |

| Clioquinol | Cytotoxicity | MCF-7 (Breast cancer) | IC₅₀ = 5.3 ± 0.3 | [4] |

Note: Clioquinol is a related quinoline compound, and its IC₅₀ values are included for comparative context of a quinone-like structure's cytotoxicity.

Experimental Protocols

Protocol for Fungal Fermentation and Isolation of Cochlioquinones

This protocol outlines a general procedure for the large-scale culture of a cochlioquinone-producing fungus (e.g., Cochliobolus sp. or Bipolaris sp.) and subsequent extraction and purification of the target compounds.

Objective: To produce and isolate gram-scale quantities of cochlioquinones for structural and biological studies.

Materials:

-

Fungal strain (e.g., Cochliobolus heterostrophus)

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium (e.g., Potato Dextrose Broth or a custom production medium)

-

Large-scale fermenter or multiple large flasks (e.g., 2L Erlenmeyer flasks)

-

Shaking incubator

-

Ethyl acetate (EtOAc), Hexane, Methanol (MeOH), Dichloromethane (DCM) - HPLC grade

-

Silica gel for column chromatography

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical) with a suitable column (e.g., C18)

Procedure:

-

Strain Activation and Inoculum Preparation:

-

Aseptically transfer a small piece of mycelia from a stock culture to a fresh PDA plate.

-

Incubate at 25-28°C for 7-10 days until the plate is covered with mycelia.

-

Prepare a seed culture by inoculating a 250 mL flask containing 100 mL of liquid medium with several small agar plugs (approx. 5 mm diameter) from the PDA plate.

-

Incubate the seed culture at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days.

-

-

Large-Scale Fermentation:

-

Autoclave the production medium in the fermenter or in multiple large flasks.

-

Inoculate the sterile production medium with the seed culture (typically 5-10% v/v).

-

Incubate under the same conditions as the seed culture for 14-21 days. Monitor the culture for growth and secondary metabolite production if analytical methods are available.

-

-

Extraction:

-

Separate the mycelia from the culture broth by filtration or centrifugation.

-

Exhaustively extract the culture broth with an equal volume of ethyl acetate three times. Combine the organic layers.

-

Dry the mycelia, grind it into a powder, and extract it with methanol or a mixture of DCM/MeOH.

-

Combine the broth extract and the mycelial extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a step gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane -> Hexane:EtOAc 9:1 -> ... -> EtOAc).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions containing the compounds of interest (identified by their characteristic color and Rf value).

-

Perform further purification on the combined fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate individual cochlioquinones.

-

Confirm the purity of the isolated compounds using analytical HPLC.

-

Protocol for Diacylglycerol Kinase (DGK) Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory activity of a compound, such as Cochlioquinone A, against DGK. This assay is based on measuring the conversion of DAG to radiolabeled PA.

Objective: To determine the Kᵢ or IC₅₀ of a test compound against a specific DGK isoform.

Materials:

-

Recombinant human DGK isoform

-

Diacylglycerol (DAG) substrate

-

Assay buffer (e.g., containing Tris-HCl, MgCl₂, and detergent like Triton X-100)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Test compound (Cochlioquinone A) dissolved in DMSO

-

Reaction termination solution (e.g., Chloroform:Methanol:HCl)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., Chloroform:Methanol:Acetic Acid:Water)

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, DAG (solubilized with detergent), and the DGK enzyme in a microcentrifuge tube.

-

Add the test compound (Cochlioquinone A) at various concentrations. Include a DMSO-only control (no inhibitor) and a background control (no enzyme). Pre-incubate for 10-15 minutes at the desired temperature (e.g., 30°C).

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding [γ-³²P]ATP to the mixture.

-

Incubate the reaction for a fixed period (e.g., 10-20 minutes) during which the reaction is linear.

-

-

Termination and Extraction:

-

Stop the reaction by adding the termination solution.

-

Vortex vigorously to extract the lipids into the organic phase.

-

Centrifuge to separate the aqueous and organic phases.

-

-

Analysis:

-

Carefully spot a known volume of the lower organic phase (containing the lipids) onto a silica gel TLC plate.

-

Develop the TLC plate using the appropriate solvent system to separate the product ([³²P]PA) from the unreacted substrate ([γ-³²P]ATP, which remains at the origin).

-

Dry the TLC plate and expose it to a phosphor screen or perform autoradiography.

-

-

Quantification and Data Analysis:

-

Quantify the radioactivity of the spots corresponding to PA using a phosphorimager or by scraping the spots and using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. For Kᵢ determination, perform the assay at multiple substrate concentrations.

-

Conclusion

The 6/6/6/6 tetracyclic ring system of the cochlioquinones represents a privileged scaffold in natural product chemistry. Its complex, hybrid biosynthesis yields a diverse family of molecules with significant and varied biological activities. The well-characterized inhibitory action of Cochlioquinone A on the diacylglycerol kinase signaling pathway highlights the potential of these compounds as valuable molecular probes and starting points for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the chemistry, biosynthesis, and pharmacological potential of this fascinating class of fungal metabolites.

References

Methodological & Application

Application Notes and Protocols for Investigating the Anticancer Mechanism of Epicochlioquinone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicochlioquinone A is a fungal metabolite belonging to the cochlioquinone class of meroterpenoids. While direct studies on this compound are limited, research on analogous cochlioquinones and other quinone-based compounds provides a strong foundation for investigating its potential anticancer mechanism of action. This document outlines the probable signaling pathways affected by this compound and provides detailed protocols for key experiments to elucidate its activity in cancer cells. The proposed mechanisms, based on related compounds, include the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as NF-κB and STAT3, as well as the generation of reactive oxygen species (ROS).

Introduction to this compound and its Analogs

This compound is a member of the cochlioquinone family, a class of fungal secondary metabolites characterized by a core 6/6/6/6 tetracyclic ring system.[1] These compounds are known to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] Studies on cochlioquinone A and its derivatives have revealed their potential to induce apoptosis and inhibit key enzymes involved in cell proliferation.[2][3] Given the structural similarities, it is hypothesized that this compound shares similar mechanisms of action.

Postulated Mechanisms of Action

Based on the known activities of cochlioquinones and other quinone-containing anticancer agents, the primary mechanisms of action for this compound in cancer cells are likely to involve:

-

Induction of Apoptosis: Cochlioquinones have been shown to trigger programmed cell death in cancer cells.[2] This is a common mechanism for many chemotherapeutic agents. One of the known cochlioquinone derivatives, anhydrocochlioquinone A, has been shown to induce apoptosis in HCT116 colon cancer cells through caspase activation, cytochrome c release, and downregulation of the anti-apoptotic protein Bcl-2.

-

Cell Cycle Arrest: By interfering with the cell cycle, this compound may halt the proliferation of cancer cells. Cochlioquinones are known to block the cell cycle, leading to apoptosis.[2]

-

Inhibition of Pro-survival Signaling Pathways:

-

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of cancer cell survival and proliferation. Some quinoline-based compounds, which share some functional properties with quinones, have been shown to inhibit NF-κB activity.[4]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key protein that, when constitutively activated, promotes tumor growth and survival. Inhibition of STAT3 signaling is a promising strategy in cancer therapy.[5] Natural products, including some quinone-containing compounds, have been shown to inhibit the STAT3 pathway.[6]

-

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety is known to participate in redox cycling, leading to the production of ROS.[7] Elevated levels of ROS can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells.[8]

-

Inhibition of Diacylglycerol Kinase: Cochlioquinone A is a specific inhibitor of diacylglycerol kinase, an enzyme that regulates the activity of protein kinase C (PKC), a key player in various signaling pathways controlling cell growth and differentiation.[3]

Quantitative Data from Analogous Compounds

Due to the limited availability of direct quantitative data for this compound, the following table summarizes data from closely related cochlioquinone analogs and other relevant quinone compounds to provide a reference for expected efficacy.

| Compound/Analog | Cancer Cell Line | Assay | Result (IC50/EC50) | Reference |

| Anhydrocochlioquinone A | HCT116 (Colon) | Apoptosis Induction | Active at 10-30 µM | |

| Cochlioquinone A | T cell lymphoma | Diacylglycerol Kinase Inhibition | 3 µM | [3] |

| Clioquinol | Various human cancer cell lines | Cell Viability | Low µM range | [9] |

| Chrysoeriol 7 & Cochlioquinone 9 | Pythium graminicola | Antifungal Activity | Inhibition at 1000 ppm | [10] |

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, A549)

-

This compound

-

96-well plates

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

-

Cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p65, anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular generation of ROS.

Materials:

-

Cancer cells

-

This compound

-

DCFDA (2',7'-dichlorofluorescin diacetate) probe

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with this compound for various time points.

-

Incubate the cells with 10 µM DCFDA for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

Visualizations of Postulated Mechanisms